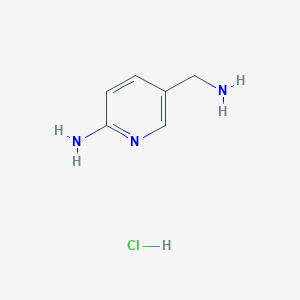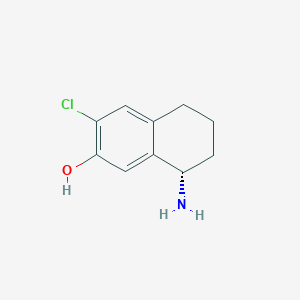
2-Fluoro-5-formylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-formylnicotinic acid is a fluorinated derivative of nicotinic acid It is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position of the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-formylnicotinic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods
On an industrial scale, the production of fluorinated nicotinic acids can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it does produce nitrous oxide as a by-product, which poses environmental challenges.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-5-carboxynicotinic acid.
Reduction: 2-Fluoro-5-hydroxymethylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-5-formylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2-Fluoro-5-formylnicotinic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-carboxynicotinic acid
- 2-Fluoro-5-hydroxymethylnicotinic acid
- 2-Pivalamido-5-(trifluoromethyl)nicotinic acid
- 5-(3-Formylphenyl)nicotinonitrile
Uniqueness
2-Fluoro-5-formylnicotinic acid is unique due to the presence of both a fluorine atom and a formyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H4FNO3 |
|---|---|
Poids moléculaire |
169.11 g/mol |
Nom IUPAC |
2-fluoro-5-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-6-5(7(11)12)1-4(3-10)2-9-6/h1-3H,(H,11,12) |
Clé InChI |
ZHJCAWSTLZNGHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)O)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)








![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

